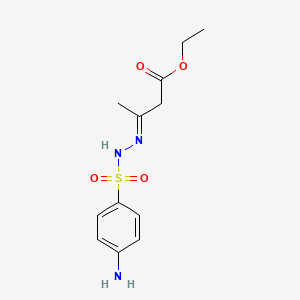

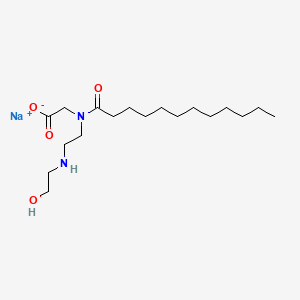

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムは、パーソナルケア製品に広く使用されている合成界面活性剤です。これは、そのマイルドさと、豊かでクリーミーな泡を生成する能力で知られています。この化合物は、その穏やかな洗浄特性とさまざまな肌タイプとの適合性のために、シャンプー、ボディーウォッシュ、フェイスクレンザーによく含まれています。

準備方法

合成経路と反応条件: N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムの合成は、一般的に以下の手順を伴います。

アルキル化: 反応は、グリシンを1-ブロモドデカンでアルキル化してN-(1-オキソドデシル)グリシンを生成することから始まります。

アミド化: N-(1-オキソドデシル)グリシンは次に、制御された条件下で2-アミノエタノールと反応させてN-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシンを生成します。

中和: 最後のステップは、生成物を水酸化ナトリウムで中和してN-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムを得ることです。

工業生産方法: 工業的な設定では、生産プロセスは、一貫した品質と収量を確保するために、大型反応器と連続フローシステムを使用して拡大されます。温度、圧力、pHなどの反応条件は、合成を最適化し、副生成物を最小限に抑えるために注意深く監視および制御されます。

反応の種類:

酸化: N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムは、特にヒドロキシエチル基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成します。

還元: この化合物は還元される可能性がありますが、これは実際的な用途ではそれほど一般的ではありません。

置換: これは、特にアミノエチル基で求核置換反応に関与できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロアルカン、アシルクロリド。

主要な生成物:

酸化生成物: アルデヒド、カルボン酸。

還元生成物: アルコール。

置換生成物: 使用される試薬に応じて、さまざまな置換誘導体。

4. 科学研究の応用

N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムは、科学研究でいくつかの用途があります。

化学: さまざまな化学反応で界面活性剤として使用され、溶解度と反応速度を高めます。

生物学: 細胞培養および分子生物学実験で使用され、細胞膜相互作用とタンパク質可溶化を研究します。

医学: 生体適合性とミセルを形成する能力のため、ドラッグデリバリーシステムにおける潜在的な用途について調査されています。

産業: パーソナルケア製品、洗剤、乳化剤の配合に使用されています。

科学的研究の応用

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments to study cell membrane interactions and protein solubilization.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

作用機序

N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムの主な作用機序は、表面張力を低下させ、ミセルを形成する能力です。これにより、油や汚れを効果的に可溶化できるようになり、優れた洗浄剤になります。この化合物は細胞膜の脂質二重層と相互作用し、膜構造を破壊し、細胞の透過性を高めます。

類似の化合物:

ラウリル硫酸ナトリウム: 洗浄力が強く、肌への刺激の可能性が高い別の一般的な界面活性剤。

ココアミドプロピルベタイン: より穏やかな界面活性剤であり、他の界面活性剤と組み合わせて使用して、泡を高め、刺激を軽減します。

ココイルイセチオン酸ナトリウム: N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムと同様に、穏やかでクリーミーな泡を生成することが知られています。

独自性: N-(2-((2-ヒドロキシエチル)アミノ)エチル)-N-(1-オキソドデシル)グリシネートナトリウムは、穏やかさと効果的な洗浄特性のバランスの取れた組み合わせにより際立っています。ラウリル硫酸ナトリウムに比べて刺激が少なく、ココアミドプロピルベタインに比べて豊かな泡を生成するため、多くのパーソナルケア製剤で好ましい選択肢となっています。

類似化合物との比較

Sodium lauryl sulfate: Another common surfactant with stronger cleansing properties but higher potential for skin irritation.

Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance foam and reduce irritation.

Sodium cocoyl isethionate: Known for its mildness and ability to produce a creamy lather, similar to Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate.

Uniqueness: this compound stands out due to its balanced combination of mildness and effective cleansing properties. It is less irritating compared to sodium lauryl sulfate and provides a richer lather than cocamidopropyl betaine, making it a preferred choice in many personal care formulations.

特性

CAS番号 |

94023-30-0 |

|---|---|

分子式 |

C18H35N2NaO4 |

分子量 |

366.5 g/mol |

IUPAC名 |

sodium;2-[dodecanoyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate |

InChI |

InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(16-18(23)24)14-12-19-13-15-21;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |

InChIキー |

IVSRFSBQTCKMCL-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

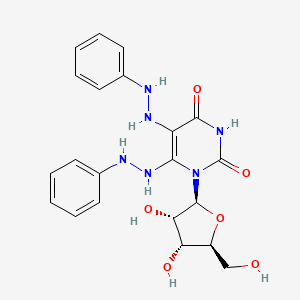

![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

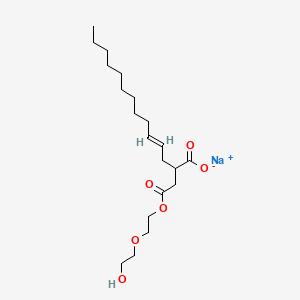

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)

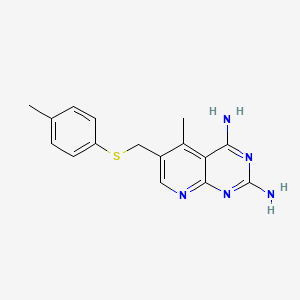

![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)